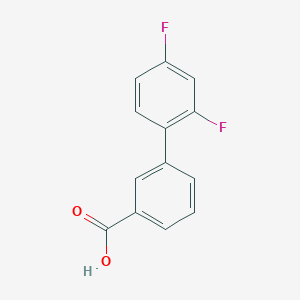

3-(2,4-difluorophenyl)benzoic Acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-(2,4-difluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-10-4-5-11(12(15)7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHXVEVGKASIEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374245 | |

| Record name | 3-(2,4-difluorophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656304-77-7 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′,4′-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=656304-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,4-difluorophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 656304-77-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 2,4 Difluorophenyl Benzoic Acid and Its Advanced Derivatives

Established Synthetic Pathways to 3-(2,4-Difluorophenyl)benzoic Acid

The construction of the biaryl framework of this compound is most prominently achieved through palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

Key Reaction Strategies and Precursors

The Suzuki-Miyaura cross-coupling reaction stands as the most versatile and widely employed method for the synthesis of this compound. cas.cnlibretexts.org This reaction creates the central carbon-carbon bond between the two aromatic rings. The general catalytic cycle involves an oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an organoborane reagent and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

Two primary precursor combinations can be utilized for this synthesis:

Route A: The coupling of a 3-halobenzoic acid (or its ester derivative), most commonly 3-bromobenzoic acid, with (2,4-difluorophenyl)boronic acid .

Route B: The alternative coupling of a 3-boronic acid-substituted benzoic acid (or its ester) with a 1-halo-2,4-difluorobenzene , such as 1-bromo-2,4-difluorobenzene (B57218) or 1-iodo-2,4-difluorobenzene.

The organoboron reagents, typically boronic acids or their corresponding boronic esters (like pinacol (B44631) esters), are key components. youtube.com Boronic acids are often preferred due to their stability and commercial availability, though boronic esters can also be effectively used. youtube.com

Optimization of Reaction Conditions and Yields in Academic Synthesis

Achieving high yields and purity in the synthesis of this compound via Suzuki-Miyaura coupling hinges on the careful optimization of several reaction parameters. Academic research has explored various conditions to enhance the efficiency of this transformation for similar biaryl carboxylic acids. rsc.orgresearchgate.net

Key parameters for optimization include:

Catalyst System: Palladium catalysts are paramount. While various palladium sources can be used, palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common and effective precursor that is reduced in situ to the active Pd(0) species. nih.gov For improved efficiency and stability, especially in large-scale synthesis, heterogeneous catalysts like palladium on carbon (Pd/C) have been successfully employed, offering the advantage of easier separation and recycling. pku.edu.cn

Ligands: The choice of ligand, typically a phosphine (B1218219), is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging couplings, specialized phosphine ligands such as Buchwald-type ligands (e.g., RuPhos) or N-heterocyclic carbenes (NHCs) can be employed to improve reaction rates and yields. rsc.orgclaremont.edu However, for many standard couplings, the reaction can proceed efficiently even without an added ligand, particularly with highly active catalyst precursors. nih.gov

Base: A base is required to facilitate the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are widely used and effective. pku.edu.cnmdpi.com The choice of base can depend on the solvent system and the specific substrates.

Solvent: The reaction can be performed in a variety of solvents. Traditional organic solvents like toluene (B28343) or dimethylformamide (DMF) are common. nih.govmdpi.com More environmentally benign approaches utilize aqueous solvent systems, such as mixtures of water and ethanol, which can be highly effective and allow for reactions to be run at room temperature under aerobic conditions. rsc.orgpku.edu.cn

The table below summarizes typical conditions that can be adapted for the synthesis of this compound, based on published methodologies for analogous compounds.

| Parameter | Condition Options | Rationale/Benefit |

| Palladium Source | Pd(OAc)₂, PdCl₂, Pd₂dba₃, Pd/C | Readily available, efficient, Pd/C allows for easy recovery. pku.edu.cnmdpi.com |

| Ligand | Phosphine-based (e.g., PPh₃, RuPhos), NHCs, or Ligand-free | Stabilizes catalyst, improves scope; ligand-free conditions simplify purification. nih.govrsc.org |

| Boron Source | Arylboronic acid, Arylboronic ester (pinacol) | Stable, commercially available, good reactivity. youtube.com |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. pku.edu.cnmdpi.com |

| Solvent | Toluene, DMF, Ethanol/Water, Dioxane/Water | Solubilizes reagents; aqueous systems offer "green" advantages. rsc.orgnih.gov |

| Temperature | Room Temperature to 100 °C | Milder conditions are preferable; heating may be required for less reactive substrates. rsc.orgclaremont.edu |

Synthesis of Complex Derivatives Incorporating the this compound Scaffold

The this compound core is a valuable starting point for the construction of more elaborate molecules with potential therapeutic applications. Synthetic efforts have focused on incorporating this scaffold into various heterocyclic systems.

Hydrazone Derivatives of 4-[3-(2,4-Difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid

A significant class of derivatives are the hydrazones prepared from a pyrazole-containing benzoic acid. The synthesis of these complex molecules is a multi-step process. Research has detailed the creation of a library of these compounds for antimicrobial studies. nih.govuobaghdad.edu.iq

The general synthetic route proceeds as follows:

Pyrazole (B372694) Formation: The synthesis typically begins with the reaction of a 1,3-dicarbonyl compound containing the 2,4-difluorophenyl group with a substituted hydrazine (B178648), such as 4-hydrazinobenzoic acid, to form the core pyrazole ring.

Formylation: The pyrazole ring is then formylated, usually at the 4-position, using a Vilsmeier-Haack type reaction with reagents like phosphorus oxychloride (POCl₃) and DMF. This introduces an aldehyde group, yielding the key intermediate, 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid. nih.govuobaghdad.edu.iq

Hydrazone Formation: The final step involves the condensation of the aldehyde intermediate with a variety of substituted hydrazines or hydrazides. This reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid, to afford the target hydrazone derivatives in good yields. nih.govuobaghdad.edu.iq

The table below showcases a selection of synthesized hydrazone derivatives, highlighting the diversity of the R-group that can be introduced.

| Derivative (R-group of Hydrazine) | Yield (%) | Reference |

| Phenyl | - | uobaghdad.edu.iq |

| 4-Fluorophenyl | - | nih.gov |

| 2,5-Difluorophenyl | 73 | rdd.edu.iq |

| 3-Bromophenyl | 77 | rdd.edu.iq |

| 4-Chlorophenyl | - | nih.gov |

Yield data is not always available in all publications.

Introduction of Other Heterocyclic Moieties

The versatility of the benzoic acid functional group allows for its conversion into other heterocyclic systems, such as oxadiazoles (B1248032) and triazoles. These transformations typically proceed through a common intermediate, the corresponding acid hydrazide.

1,3,4-Oxadiazole Derivatives: The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved from this compound. nih.govorganic-chemistry.org The process involves:

Esterification: Conversion of the benzoic acid to its methyl or ethyl ester.

Hydrazide Formation: Reaction of the ester with hydrazine hydrate (B1144303) to form 3-(2,4-difluorophenyl)benzoyl hydrazide.

Cyclization: This key intermediate can then be cyclized. One common method involves reaction with another carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride to form an unsymmetrically substituted oxadiazole. nih.gov Alternatively, reaction with aroyl hydrazones followed by oxidative cyclization can also yield the desired heterocycle. organic-chemistry.org

1,2,4-Triazole (B32235) Derivatives: The benzoyl hydrazide intermediate is also the precursor for 1,2,4-triazole rings. nepjol.infomdpi.com A common route involves reacting the acid hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. Subsequent cyclization of this intermediate under basic conditions yields a triazole-thione derivative, which can be further functionalized. nih.govrsc.org

Asymmetric Synthesis Approaches for Related Difluorophenyl Benzoic Acid Structures

While this compound itself is achiral, the principles of asymmetric synthesis become highly relevant for more complex, sterically hindered analogues that can exhibit atropisomerism—a type of axial chirality arising from restricted rotation around a single bond. nih.gov The synthesis of such chiral biaryls is a significant area of research, particularly for applications in asymmetric catalysis and as pharmacophores. rsc.orgnih.gov

Strategies for the asymmetric synthesis of related atropisomeric difluorophenyl benzoic acid structures include:

Catalytic Asymmetric Cross-Coupling: This is the most direct approach, where the biaryl bond is formed enantioselectively using a chiral catalyst system. For instance, a Suzuki-Miyaura or other cross-coupling reaction can be performed using a palladium or other transition metal complexed with a chiral ligand (e.g., chiral phosphines like BINAP). nih.gov This approach directly sets the axial chirality during the key C-C bond formation.

Central-to-Axial Chirality Transfer: This strategy involves the conversion of a pre-existing stereocenter into an axially chiral element. rsc.org An enantiopure starting material containing a stereocenter is used to direct the formation of the biaryl axis in a diastereoselective manner, after which the original stereocenter may be removed or modified.

Dynamic Resolution: In this method, a racemic but configurationally unstable atropisomeric biaryl is reacted with a chiral auxiliary. nih.gov This creates a mixture of diastereomers that can equilibrate. Under thermodynamic control, one diastereomer predominates and can be isolated. Subsequent removal of the chiral auxiliary provides the enantiomerically enriched biaryl. For example, atropisomeric biaryl aldehydes have been resolved by condensation with chiral auxiliaries derived from amino acids like proline. nih.gov

These advanced methods are crucial for accessing enantiomerically pure versions of complex biaryl compounds that incorporate the difluorophenyl benzoic acid motif, which is essential when a specific three-dimensional structure is required for biological activity. csic.esrsc.org

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound Analogues

The growing emphasis on environmental stewardship within the chemical industry has spurred the development of green and sustainable synthetic methodologies. These principles are increasingly being applied to the synthesis of pharmacologically important molecules, including this compound and its analogues. The focus lies on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. Key strategies include the use of alternative energy sources like microwave and ultrasound, the application of environmentally benign solvents and catalysts, and the design of catalyst-free reaction pathways.

One of the most powerful and versatile methods for constructing the biaryl scaffold of this compound is the Suzuki-Miyaura cross-coupling reaction. numberanalytics.com Traditional protocols often rely on volatile organic solvents and homogeneous palladium catalysts that can be difficult to recover and may contaminate the final product. nih.gov To address these environmental and economic drawbacks, significant research has been directed towards developing greener alternatives.

A notable advancement is the use of aqueous media for Suzuki coupling reactions. nih.gov Water is a non-toxic, non-flammable, and inexpensive solvent, making it an ideal medium for green synthesis. Researchers have developed novel catalytic systems that are effective in water. For instance, a recyclable lanthanum fluoride-palladium (LaF3·Pd) nanocatalyst has been successfully employed for the synthesis of biaryls from aryl halides and phenylboronic acids in water, achieving good to excellent yields. nih.govrsc.org This nanocatalyst can be recovered and reused for several consecutive cycles without a significant loss in its catalytic activity, a key principle of green chemistry. nih.gov

Another sustainable approach involves the use of biomass-derived heterogeneous catalysts. A hydrotalcite-supported palladium catalyst (HT@NC/Pd) has demonstrated high efficiency in Suzuki coupling reactions conducted in water. mdpi.com This catalyst is not only effective but also highly recyclable, capable of being used more than ten times with excellent yields. mdpi.com The use of such catalysts derived from renewable resources further enhances the green credentials of the synthetic process.

Beyond the use of green solvents and recyclable catalysts, alternative energy sources are being explored to drive the synthesis of biphenyl (B1667301) carboxylic acids and their derivatives. Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool, significantly reducing reaction times from hours to minutes and often improving product yields. researchgate.netpsu.edunih.gov This rapid "flash heating" is more energy-efficient than conventional heating methods. researchgate.net While specific applications to this compound are not extensively documented, the successful microwave-assisted synthesis of a wide range of related heterocyclic compounds and biphenyls underscores its potential applicability. researchgate.netpsu.eduresearchgate.net

Similarly, ultrasound-assisted synthesis offers a green alternative by enhancing reaction rates and yields through acoustic cavitation. organic-chemistry.orgresearchgate.net Sonochemical methods have been effectively used for the esterification of carboxylic acids, a common transformation in the synthesis of derivatives. organic-chemistry.org The application of ultrasound in the synthesis of complex molecules like N-(substituted carboxylic acid-2-yl)-dihydropyrimidine-carboxamides highlights its utility in modern organic synthesis. researchgate.net

The ideal green synthesis would eliminate the need for a catalyst altogether. While challenging, catalyst-free methods are being developed for certain reactions. For example, the solvent-free cycloaddition of organic azides and terminal alkynes has been achieved, showcasing the potential for developing inherently cleaner synthetic routes. rsc.org

The following table summarizes various green and sustainable approaches that have been applied to the synthesis of biphenyl carboxylic acids and related structures, which could be adapted for the synthesis of this compound and its analogues.

Table 1: Green and Sustainable Synthetic Approaches for Biphenyl Carboxylic Acid Analogues

| Green Approach | Reaction Type | Catalyst | Solvent | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Aqueous Media | Suzuki Coupling | LaF3·Pd nanocatalyst | Water | Good to excellent yields; catalyst recyclable for up to seven cycles. | nih.govrsc.org |

| Biomass-based Catalyst | Suzuki Coupling | HT@NC/Pd | Water | Exceptional yields; catalyst recyclable for over ten cycles. | mdpi.com |

| Microwave-Assisted Synthesis | Biltz Synthesis | KOH | DMSO | Improved yield and reduced reaction time compared to conventional heating. | psu.edu |

| Ultrasound-Assisted Synthesis | Esterification | Polymer-supported triphenylphosphine | - | Rapid conversion (10-20 minutes) with high yields and purities. | organic-chemistry.org |

| Solvent-Free Synthesis | Cycloaddition | Cu(PPh3)2NO3 complex | Solvent-free | Environmentally friendly and highly efficient method. | rsc.org |

Chemical Reactivity and Derivatization Strategies of 3 2,4 Difluorophenyl Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid functional group is a primary site for reactions, enabling the formation of various derivatives.

Esterification and Amidation Reactions

The carboxylic acid moiety of 3-(2,4-difluorophenyl)benzoic acid readily undergoes esterification and amidation reactions, which are fundamental transformations in organic synthesis. organic-chemistry.orgresearchgate.netmdpi.com These reactions typically involve the activation of the carboxylic acid followed by nucleophilic attack by an alcohol or amine. bohrium.com

Esterification: The conversion of this compound to its corresponding esters can be achieved under various conditions. For instance, reaction with an alcohol in the presence of an acid catalyst or a coupling agent will yield the desired ester.

Amidation: Similarly, amidation can be performed by reacting the carboxylic acid with an amine. bohrium.com The use of coupling reagents is common to facilitate this transformation, leading to the formation of a stable amide bond. thieme-connect.de For example, the reaction of 2-(2,4-difluorophenylcarbamoyl)-3,4,5,6-tetrafluorobenzoic acid, a related fluorinated benzoic acid derivative, can be synthesized through the condensation of tetrafluorophthalic anhydride (B1165640) and 2,4-difluoroaniline. nih.gov

A variety of methods can be employed for these reactions, including the use of organocatalysts. thieme-connect.de The choice of reagents and reaction conditions can be tailored to achieve high yields and accommodate a range of substrates. researchgate.net

Interactive Table: Representative Esterification and Amidation Reactions

| Reactant | Reagent/Catalyst | Product Type |

| This compound | Alcohol, Acid Catalyst | Ester |

| This compound | Amine, Coupling Agent | Amide |

| Tetrafluorophthalic anhydride | 2,4-Difluoroaniline | Carboxamide |

Salt Formation and Co-crystal Engineering

The acidic proton of the carboxylic acid group can be readily abstracted by a base to form a salt. This property is fundamental to its behavior in different chemical and biological environments.

Furthermore, the ability of the carboxylic acid to form strong hydrogen bonds makes this compound a prime candidate for co-crystal engineering. nih.govrsc.org Co-crystals are multi-component crystals held together by non-covalent interactions. mdpi.com In the case of benzoic acid derivatives, the carboxylic acid can form robust hydrogen bonds with other molecules, such as nitrogen-containing bases. rsc.org

For instance, a study on dipfluzine, a compound containing a difluorophenyl group, demonstrated the formation of co-crystals with benzoic acid. nih.gov These co-crystals exhibited significantly improved physicochemical properties, such as solubility and dissolution rate. nih.gov The formation of these co-crystals was verified through various analytical techniques which confirmed the presence of O-H···O and O-H···F hydrogen bonds. nih.gov This approach of forming co-crystals with organic acids is a recognized strategy in pharmaceutical sciences to enhance the properties of active pharmaceutical ingredients. nih.gov

Reactivity of the Difluorophenyl Moiety and its Substituents

The difluorophenyl ring also presents opportunities for further functionalization, although the presence of two deactivating fluorine atoms influences its reactivity.

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.orgyoutube.com These reactions, such as the Suzuki-Miyaura coupling, have been widely used to synthesize complex molecules, including fluorinated biaryl derivatives. mdpi.comnih.gov

In the context of this compound, the aryl halide or a derivative thereof can participate in palladium-catalyzed cross-coupling reactions. mdpi.com For instance, a bromo- or iodo-substituted derivative of this compound could be coupled with a variety of organoboron compounds (in a Suzuki-Miyaura reaction) to introduce new substituents onto the aromatic framework. mdpi.comnih.gov The versatility of these reactions allows for the introduction of a wide range of functional groups. mdpi.comyoutube.com

Interactive Table: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Reaction Type | Product |

| Aryl Halide | Organoboron Compound | Palladium Complex | Suzuki-Miyaura | Biaryl Compound |

| Aryl Halide | Alkene | Palladium Catalyst | Heck | Substituted Alkene |

| Aryl Halide | Terminal Alkyne | Palladium/Copper Catalysts | Sonogashira | Aryl-substituted Alkyne |

Formation of Pyrazole-Derived Architectures from this compound Intermediates

This compound can serve as a precursor for the synthesis of more complex heterocyclic structures, such as pyrazoles. Pyrazoles are a class of five-membered heterocyclic compounds with a broad range of applications.

The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comorganic-chemistry.orgdergipark.org.tr An intermediate derived from this compound, such as a 1,3-diketone, could be utilized in such a reaction. mdpi.comorganic-chemistry.org For example, a Claisen condensation of an ester derived from this compound with a suitable ketone would yield a 1,3-diketone. This diketone can then be cyclized with hydrazine or a substituted hydrazine to form the corresponding pyrazole (B372694) ring. researchgate.netacs.org The specific substitution pattern on the resulting pyrazole would depend on the structure of the diketone and the hydrazine used. mdpi.comdergipark.org.tr

Development of Novel Derivatization Methods for Enhanced Bioactivity

The core structure of this compound offers multiple sites for chemical modification, primarily at the carboxylic acid group. Researchers have explored various derivatization strategies to synthesize new analogues with improved biological activities. A significant approach has been the incorporation of this moiety into more complex heterocyclic systems, such as pyrazoles, and the subsequent derivatization of other functional groups on the newly formed scaffold.

One notable area of investigation has been the synthesis of hydrazone derivatives. nih.gov A study focused on the synthesis of novel pyrazole-based compounds initiated from a precursor which incorporates the 3-(2,4-difluorophenyl) group. Specifically, hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid were synthesized and evaluated for their antimicrobial properties. nih.gov This method involves the reaction of a formyl group on the pyrazole ring with various hydrazides, leading to a series of new chemical entities.

The research findings indicated that these novel hydrazone derivatives exhibit promising antimicrobial activity against a range of bacterial strains. nih.gov Several of the synthesized molecules demonstrated significant efficacy, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL against bacteria such as Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Bacillus subtilis, and Acinetobacter baumannii. nih.gov Importantly, these active compounds were found to be non-toxic to mammalian cell lines, highlighting their potential as selective antimicrobial agents. nih.gov

The structure-activity relationship (SAR) studies of related benzoic acid derivatives have provided valuable insights for designing more potent compounds. For instance, in a series of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives, it was observed that the nature and position of substituents on the aniline (B41778) ring significantly influenced antibacterial activity. nih.gov Dihalo-substituted derivatives, in particular, showed very potent activity. nih.gov For example, a 3,4-dichloro derivative was highly effective against staphylococci strains with MIC values as low as 0.5 μg/mL. nih.gov These findings suggest that the introduction of specific halogen substituents on aromatic rings appended to the core structure can be a viable strategy to enhance bioactivity.

While direct derivatization of this compound itself is a primary strategy, the incorporation of this entire molecular fragment into larger, more complex molecules represents a sophisticated approach to leveraging its favorable physicochemical properties. The fluorine atoms on the phenyl ring are known to enhance metabolic stability and binding affinity, making the 3-(2,4-difluorophenyl) moiety a desirable component in drug design.

The table below summarizes the antimicrobial activity of representative hydrazone derivatives incorporating the 3-(2,4-difluorophenyl)pyrazolyl benzoic acid scaffold.

| Derivative | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

| Hydrazone Derivative 1 | Staphylococcus aureus | 0.78 µg/mL nih.gov |

| Hydrazone Derivative 1 | Methicillin-resistant S. aureus (MRSA) | 0.78 µg/mL nih.gov |

| Hydrazone Derivative 1 | Bacillus subtilis | 0.78 µg/mL nih.gov |

| Hydrazone Derivative 1 | Acinetobacter baumannii | 0.78 µg/mL nih.gov |

| 3,4-Dichloro-Aniline Derivative | Staphylococci strains | 0.5 µg/mL nih.gov |

These findings underscore the potential of developing novel derivatization methods centered around the this compound scaffold to generate new therapeutic candidates with enhanced bioactivity. Future research in this area will likely continue to explore the synthesis of diverse analogues and expand the evaluation of their biological activities against a wider range of therapeutic targets.

Biological Activity and Pharmacological Relevance of 3 2,4 Difluorophenyl Benzoic Acid Derivatives

Antimicrobial Efficacy Against Drug-Resistant Bacterial Strains

Derivatives of benzoic acid have been a focal point in the search for new antimicrobial agents, especially against bacteria that have developed resistance to existing antibiotics. The inclusion of fluorinated phenyl groups, as in the parent structure of 3-(2,4-difluorophenyl)benzoic acid, is a key strategy in medicinal chemistry to enhance biological activity.

Several studies have highlighted the potential of benzoic acid derivatives and related structures as potent inhibitors of Staphylococcus aureus, including the highly resistant methicillin-resistant Staphylococcus aureus (MRSA) strains.

Research into naphthyl-substituted pyrazole-derived hydrazones has shown potent growth-inhibiting properties against various strains of drug-resistant bacteria, including MRSA. nih.gov Certain compounds in this series demonstrated a minimum inhibitory concentration (MIC) as low as 0.78 µg/mL against three different S. aureus strains. nih.gov The proposed mechanism of action for these compounds is the disruption of the bacterial cell membrane. nih.gov Another study found that N-phenyl-N-methyl derivatives of pyrazole-derived hydrazones exhibited excellent potency against methicillin-resistant strains of Staphylococcus with MIC values as low as 1.56 µg/mL. nih.gov

The synergistic effect of combining benzoic acid derivatives with other antimicrobial agents has also been investigated. A study on the interaction between β-resorcylic acid (a benzoic acid derivative) and capric acid showed a significant synergistic staphylocidal effect against both S. aureus and MRSA. nih.gov This combination led to a complete reduction of bacteria within five minutes of treatment. nih.gov The mechanism behind this synergy involves membrane disruption by capric acid, which facilitates the entry of the benzoic acid derivative, leading to cytoplasmic ion imbalance and cell death. nih.gov

Furthermore, novel 1,2,4-triazole (B32235) derivatives have demonstrated strong antibacterial activity against S. aureus, with some synthesized compounds showing efficacy superior or comparable to the standard drug, streptomycin. nih.gov Similarly, certain acylphloroglucinol derivatives have been identified as having excellent anti-MRSA activity, with one compound exhibiting a MIC of 0.98 μg/mL and a minimum bactericidal concentration (MBC) of 1.95 μg/mL, values that are four to eight times lower than vancomycin. nih.gov The antibacterial action of these acylphloroglucinol derivatives is thought to be mediated through membrane damage and ROS-mediated oxidative stress. nih.gov

Table 1: Activity of Benzoic Acid-Related Derivatives Against Staphylococcus aureus (MRSA)

| Compound Class | Specific Derivative Example | Bacterial Strain(s) | Reported Activity (MIC) | Reference |

|---|---|---|---|---|

| Naphthyl-substituted pyrazole-derived hydrazones | Trifluoromethyl substituted derivative | S. aureus (drug-resistant) | 0.78 µg/mL | nih.gov |

| Pyrazole-derived hydrazones | N-phenyl-N-methyl derivative | MRSA (ATCC 700699, ATCC 33592) | 1.56 µg/mL | nih.gov |

| Benzoic acid derivative + Capric Acid | β-resorcylic acid + capric acid | S. aureus and MRSA | >7.3 log reduction in 5 min | nih.gov |

| Acylphloroglucinol derivatives | Compound A5 | MRSA | 0.98 µg/mL | nih.gov |

| 1,2,4-Triazole derivatives | Compound 5e | S. aureus | Superior to Streptomycin | nih.gov |

Acinetobacter baumannii has become a significant threat, particularly in hospital settings, due to its high level of drug resistance. nih.gov Research into novel treatments has identified certain benzoic acid derivatives as promising candidates.

A study focused on pyrazole-derived hydrazones as narrow-spectrum antibiotics for A. baumannii infections yielded significant findings. nih.gov Within this series, N-phenyl derivatives with halogen substitutions on the phenyl ring showed potent activity. nih.gov Specifically, a 2-Fluorophenyl-substituted hydrazone was effective with a MIC as low as 3.125 µg/mL, while a 3-Fluorophenyl derivative demonstrated even better activity with a MIC of 1.56 µg/mL. The most potent compound in this series featured a chloro-substitution, achieving a MIC of 0.78 µg/mL. nih.gov

In a separate study, a series of naphthyl-substituted pyrazole-derived hydrazones also showed potent growth inhibitory properties against A. baumannii, with MIC values as low as 1.56 µg/mL. nih.gov Time-kill assays indicated that these compounds are bacteriostatic against this pathogen. nih.gov

Table 2: Activity of Benzoic Acid-Related Derivatives Against Acinetobacter baumannii

| Compound Class | Specific Derivative Example | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazole-derived hydrazones (halogen-substituted) | 2-Fluorophenyl-substituted hydrazone | 3.125 µg/mL | nih.gov |

| 3-Fluorophenyl derivative | 1.56 µg/mL | nih.gov | |

| Chloro-substituted derivative | 0.78 µg/mL | nih.gov | |

| Naphthyl-substituted pyrazole-derived hydrazones | Not specified | 1.56 µg/mL | nih.gov |

The antimicrobial potential of benzoic acid derivatives extends beyond S. aureus and A. baumannii. Benzoic acid and its derivatives are known to possess broad pharmacological capabilities, including antibacterial and antifungal effects. researchgate.net Their mechanism often involves the disruption of the bacterial cell's homeostasis. researchgate.net

Studies on the positional isomerism of benzoic acid derivatives have shown varied antibacterial activity against Escherichia coli. nih.gov For instance, benzoic acid itself was found to inhibit E. coli O157:H7 at a concentration of 1 mg/mL. nih.gov The lipophilicity of the derivatives, indicated by the log P value, correlates with their antibacterial efficacy against Gram-negative bacteria. nih.gov

Research on new benzimidazole-triazole derivatives, synthesized from 4-fluorobenzaldehyde, showed weak antibacterial activity against a panel of bacteria including E. coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. However, some of these compounds, particularly those with chlorine, methyl, and fluoro substituents on the benzimidazole (B57391) ring, displayed promising antifungal activity against Candida albicans. cumhuriyet.edu.tr

Potential Biological Activities of Benzoic Acid Derivatives Related to this compound

Beyond their antimicrobial effects, benzoic acid and its derivatives are recognized for a variety of other biological activities, including anti-inflammatory and antioxidant properties.

Benzoic acid derivatives have been investigated for their potential to mitigate inflammatory responses. A study of constituents from Melicope semecarpifolia isolated new benzoic acid derivatives that showed potent inhibition of superoxide (B77818) anion generation and elastase release in human neutrophils, key events in the inflammatory process. nih.gov

Furthermore, patents have been filed for novel benzoic acid and benzoic acid ester derivatives specifically for their anti-inflammatory activity in treating conditions such as arthritis, asthma, and inflammatory bowel disorders. google.com Reviews on the topic also confirm that p-hydroxybenzoic acid and its derivatives possess anti-inflammatory effects among other biological properties. globalresearchonline.net Some of these compounds have been reported to inhibit acetic acid-induced edema. globalresearchonline.net The use of benzoic acid in combination with other compounds has also been shown to have immunomodulatory effects, helping to mitigate inflammation and oxidative stress. mdpi.com

The antioxidant capacity of benzoic acid derivatives has been a subject of systematic study. Research comparing various derivatives found that the nature and position of substituents on the aromatic ring significantly influence their ability to quench free radicals. nih.gov A kinetic test revealed that antioxidant activity increased in the order of p-hydroxy < p-hydroxymethoxy < dihydroxy < p-hydroxydimethoxy substitution. nih.gov

Anticancer Activities

Benzoic acid derivatives have emerged as a promising scaffold in the development of novel anticancer agents. nih.govnih.gov Research has shown that these compounds can exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression. nih.gov

One significant area of research is the inhibition of histone deacetylases (HDACs). nih.gov For instance, 3,4-dihydroxybenzoic acid has been shown to reduce HDAC activity in colorectal carcinoma cell lines, leading to a decrease in cell growth. nih.gov The induction of apoptosis, or programmed cell death, is another critical mechanism. This is often mediated by the activation of caspases, with some benzoic acid derivatives demonstrating the ability to significantly induce caspase-3, a key executioner caspase. nih.gov

Furthermore, certain 2,5-substituted benzoic acid derivatives have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers. nih.gov These inhibitors work by binding to the hydrophobic pockets of these proteins, thereby disrupting their function and promoting cancer cell death. nih.gov Additionally, hybrid molecules incorporating a 4-(1H-1,2,4-triazol-1-yl)benzoic acid moiety have shown potent inhibitory activities against breast (MCF-7) and colon (HCT-116) cancer cell lines, with some compounds exhibiting greater potency than the standard chemotherapy drug doxorubicin. nih.gov These promising compounds were found to induce apoptosis and showed low toxicity towards normal cells. nih.gov

Table 1: Anticancer Activity of Selected Benzoic Acid Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action | Reference |

| 3,4-Dihydroxybenzoic acid | HCT-116, HCT-15 | HDAC inhibition | nih.gov |

| 2,5-Substituted benzoic acid derivatives | Lymphoma cell lines | Dual Mcl-1/Bfl-1 inhibition | nih.gov |

| 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids | MCF-7, HCT-116 | Apoptosis induction | nih.gov |

Relevance in Cardiovascular and Neurological Disorder Research

Derivatives of benzoic acid have also been investigated for their potential therapeutic applications in cardiovascular and neurological disorders.

In the realm of cardiovascular disease, bempedoic acid, an ATP-citrate lyase inhibitor, has been shown to reduce low-density lipoprotein (LDL) cholesterol levels and is associated with a lower risk of major adverse cardiovascular events in patients who are intolerant to statins. nih.govnih.govacc.orggpnotebook.com This compound is a prodrug that is activated in the liver and works by inhibiting an enzyme in the cholesterol biosynthesis pathway. gpnotebook.comacc.org Clinical trials have demonstrated its efficacy in reducing cardiovascular events in high-risk patients. nih.govacc.org Additionally, some p-hydroxybenzoic acid derivatives have been reported to inhibit platelet aggregation. globalresearchonline.net

In the context of neurological disorders, particularly Alzheimer's disease, research has focused on developing multi-target inhibitors. For example, new cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids have been designed to possess neuroprotective properties against oxidative stress. nih.gov These compounds have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a crucial role in the progression of Alzheimer's disease. nih.gov Furthermore, a hybrid of tetrahydroacridine and 3,5-dichlorobenzoic acid demonstrated dual inhibition of cholinesterase enzymes and the ability to inhibit Aβ aggregation, a hallmark of Alzheimer's disease. nih.gov Another area of investigation involves compounds with a 4-(2-chloro-4-fluorobenzyl) moiety, which have shown anti-epileptic effects in preclinical models by modulating neurotransmitter levels and protecting against oxidative stress. mdpi.comresearchgate.net A hybrid of curcumin (B1669340) and melatonin (B1676174), which contains a benzoic acid-like core, has also been explored as a neuroprotectant for Alzheimer's disease. researchgate.net

Table 2: Activity of Benzoic Acid Analogues in Cardiovascular and Neurological Research

| Compound/Analogue Class | Disease Area | Proposed Mechanism/Target | Reference |

| Bempedoic Acid | Cardiovascular | ATP-citrate lyase inhibition | nih.govgpnotebook.comacc.org |

| p-Hydroxybenzoic acid derivatives | Cardiovascular | Anti-platelet aggregation | globalresearchonline.net |

| Cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids | Neurological (Alzheimer's) | Neuroprotection against oxidative stress, AChE/BuChE inhibition | nih.gov |

| Tetrahydroacridine and 3,5-dichlorobenzoic acid hybrids | Neurological (Alzheimer's) | Dual cholinesterase inhibition, Aβ aggregation inhibition | nih.gov |

| 4-(2-Chloro-4-fluorobenzyl) derivatives | Neurological (Epilepsy) | Modulation of neurotransmitters, antioxidant effects | mdpi.comresearchgate.net |

| Curcumin and melatonin hybrid | Neurological (Alzheimer's) | Neuroprotection | researchgate.net |

Modulation of Specific Biological Pathways by this compound Analogues

Enzyme Inhibition Studies (e.g., Xanthine Oxidase, Fatty Acid Biosynthesis Enzymes)

Ligand-Target Interactions in Cellular Systems

The interaction of benzoic acid derivatives with their biological targets is crucial for their pharmacological activity. The carboxyl group of these compounds often plays a key role in anchoring the molecule to the target protein through hydrogen bonding. nih.gov For example, in the case of 2,5-substituted benzoic acid inhibitors of Mcl-1, the carboxyl group forms a critical hydrogen bond with an arginine residue in the protein's binding pocket. nih.gov The nature and size of the substituents on the benzoic acid scaffold determine the binding mode and orientation of the ligand within the target protein, highlighting the complexity of these molecular interactions. nih.gov

Structure Activity Relationship Sar and Mechanistic Investigations of 3 2,4 Difluorophenyl Benzoic Acid Derivatives

Impact of Fluorine Substitution on Biological Activity and Pharmacological Profiles

The introduction of fluorine into the molecular architecture of 3-phenylbenzoic acid derivatives profoundly influences their biological activity. The number and position of fluorine atoms can dramatically alter the compound's potency, selectivity, and pharmacokinetic properties.

The following table illustrates how positional isomerism in related fluorinated compounds can affect their biological activity, providing a framework for understanding the importance of the 2,4-difluoro substitution in the title compound.

| Compound Series | Positional Change | Impact on Bioactivity |

| Diphenylamine-based retinoids | Methyl group from para to meta on benzoic acid | Shift from agonist to antagonist activity nih.gov |

| Fluoroquinolone antibiotics | Addition of a second fluorine at C-8 | Increased in vivo efficacy, but also potential for phototoxicity tandfonline.com |

The incorporation of fluorine atoms is a well-established strategy to enhance the metabolic stability and binding affinity of drug candidates. capes.gov.brnih.govtandfonline.com Fluorine's high electronegativity and small size allow it to form strong bonds with carbon, making the C-F bond resistant to metabolic cleavage. researchgate.net This can lead to a longer half-life and improved bioavailability of the compound. For example, the replacement of a C-H bond with a C-F bond is known to increase metabolic stability and improve membrane permeability. nih.gov

The table below summarizes the key roles of fluorine in improving the pharmacological profile of drug candidates.

| Property | Effect of Fluorine Substitution | Reference |

| Metabolic Stability | Increased resistance to oxidative metabolism | capes.gov.brnih.govresearchgate.net |

| Binding Affinity | Enhanced through electrostatic and hydrogen-bond interactions | capes.gov.brtandfonline.combenthamscience.com |

| Membrane Permeation | Improved due to increased lipophilicity | tandfonline.comcapes.gov.br |

Elucidation of Essential Pharmacophores within 3-(2,4-Difluorophenyl)benzoic Acid Derivatives

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound derivatives, the key pharmacophoric features likely include the benzoic acid moiety, the difluorophenyl ring, and the spatial relationship between them. The carboxylic acid group can act as a hydrogen bond donor and acceptor, as well as a key interaction point with positively charged residues in a biological target. The difluorophenyl group, with its specific electronic and steric properties, contributes to the binding affinity and selectivity.

Studies on other benzoic acid derivatives have shown that the relative orientation of the aromatic rings and the acidic group is crucial for activity. icm.edu.pl For instance, in a study of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid derivatives, the pyrazole (B372694) core acts as a scaffold to orient the difluorophenyl and benzoic acid moieties in a specific conformation that leads to potent antimicrobial activity. nih.gov This suggests that the rigid arrangement of these key pharmacophoric elements is essential for their biological function.

Mechanistic Studies of Antimicrobial Action

While specific mechanistic studies on this compound itself are not detailed in the provided results, the antimicrobial activity of related benzoic acid and fluorinated compounds can provide insights into potential mechanisms.

Benzoic acid and its derivatives are known to possess antimicrobial properties. researchgate.net One general mechanism of action for benzoic acid is the disruption of bacterial cell homeostasis through the release of H+ ions into the cytoplasm. researchgate.net However, more specific targets are often involved for more complex derivatives.

For fluorinated antimicrobial agents, a common target is the fatty acid biosynthesis (FAS) pathway. nih.govnih.gov The enzymes in this pathway are essential for bacterial survival and differ from their mammalian counterparts, making them attractive targets for selective inhibitors. For example, some pyrazole derivatives have been shown to inhibit the growth of various Gram-positive bacteria by targeting the FAS pathway. nih.gov Another key target for antibacterial agents is the bacterial cell division machinery, particularly the protein FtsZ. bohrium.comnih.gov Inhibition of FtsZ polymerization disrupts cell division and leads to bacterial death.

The emergence of microbial resistance to antibiotics is a major global health concern. nih.gov Bacteria can develop resistance to antimicrobial agents through various mechanisms, including:

Target modification: Alterations in the structure of the drug target, such as mutations in the FtsZ protein or enzymes of the FAS pathway, can prevent the drug from binding effectively.

Efflux pumps: Bacteria can actively pump the drug out of the cell before it can reach its target. This is a common resistance mechanism against various classes of antibiotics.

Enzymatic degradation: Bacteria may produce enzymes that inactivate the antimicrobial agent.

Understanding these resistance mechanisms is crucial for the development of new and more effective antimicrobial drugs. For instance, some fluorinated quinolones have faced resistance due to mutations in their target DNA gyrase and the expression of efflux pumps.

Structure-Based Drug Design Initiatives for Optimized Potency and Selectivity

Following a comprehensive review of publicly available scientific literature and patent databases, it has been determined that there is a notable absence of specific research focused on the structure-based drug design, structure-activity relationship (SAR), and mechanistic investigations of this compound and its derivatives.

While the 2,4-difluorophenyl moiety is a common substituent in various medicinally active compounds, and benzoic acid derivatives are a well-established class of molecules in drug discovery, the specific combination of these functionalities in the form of this compound does not appear to have been the subject of dedicated research programs that have been disclosed in the public domain.

Searches for structure-based drug design initiatives aimed at optimizing the potency and selectivity of derivatives of this particular scaffold did not yield any relevant results. Consequently, there is no available data to populate tables with detailed research findings such as binding affinities, inhibitory concentrations (IC₅₀), or other pharmacological data.

Therefore, it is not possible to provide an article on the "" with a focus on "Structure-Based Drug Design Initiatives for Optimized Potency and Selectivity" as there is no discernible research on this specific topic in the accessible scientific literature.

Applications in Drug Discovery and Preclinical Development of 3 2,4 Difluorophenyl Benzoic Acid Derivatives

Development of Novel Antibiotic Agents from 3-(2,4-Difluorophenyl)benzoic Acid Scaffolds

The urgent need for new antibiotics to combat drug-resistant bacteria has driven significant research into novel chemical scaffolds. Derivatives of this compound, particularly those incorporating a pyrazole (B372694) ring, have shown considerable promise as potent antibacterial agents.

One area of focus has been the synthesis of pyrazole-derived anilines. These compounds have been investigated for their ability to inhibit fatty acid biosynthesis in bacteria, a crucial pathway for their survival. By modifying the aniline (B41778) moiety of these derivatives, researchers have been able to significantly improve their antibacterial activity. For instance, the introduction of lipophilic substituents has been shown to enhance the potency of these compounds against various Gram-positive bacteria. Some of the most active compounds in this class exhibit minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL. nih.gov

Another successful approach has involved the synthesis of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid. These compounds have demonstrated potent activity against a range of both Gram-positive and Gram-negative bacteria. The strategic substitution on the phenyl hydrazone component has been found to be critical for antibacterial efficacy. For example, a bischloro derivative showed potent activity against three tested Gram-positive bacteria with a MIC value as low as 0.78 μg/mL. nih.gov Similarly, a bromo-substituted hydrazone displayed very potent activity against Acinetobacter baumannii with a MIC value of 1.56 μg/mL. nih.gov

The table below summarizes the in vitro antibacterial activity of selected hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid.

| Compound | Substitution | S. aureus (MIC μg/mL) | MRSA (MIC μg/mL) | B. subtilis (MIC μg/mL) | A. baumannii (MIC μg/mL) |

|---|---|---|---|---|---|

| 5a | Phenyl | 25 | 25 | 25 | 25 |

| 5b | 2-Fluoro | 25 | 25 | 6.25 | 6.25 |

| 5c | 3-Fluoro | 25 | 25 | 6.25 | 6.25 |

| 5d | 4-Fluoro | 25 | 25 | 6.25 | 6.25 |

| 5h | Bischloro | 0.78 | 0.78 | 0.78 | 12.5 |

| 5i | Bromo | - | - | - | 1.56 |

Exploration in Other Therapeutic Areas Beyond Anti-infectives

The therapeutic potential of this compound derivatives extends beyond antibiotics. Researchers have explored their utility in oncology and as anti-inflammatory agents.

In the realm of cancer research, derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their anticancer properties. researchgate.net Among these, hydrazone derivatives demonstrated the most potent cytotoxic effects against various cancer cell lines, including triple-negative breast cancer, prostate cancer, and melanoma. researchgate.net Specifically, a hydrazone derivative bearing a N’-(4-methylbenzylidene) moiety was identified as the most cytotoxic compound in both prostate adenocarcinoma and melanoma cell lines in both monolayer and 3D culture models. researchgate.net Furthermore, a derivative with a N’-(4-bromobenzylidene) moiety showed a significant inhibitory effect on cancer cell migration. researchgate.net

Fluorinated benzoic acid derivatives have also been investigated as anti-inflammatory agents. One study focused on the development of novel ester derivatives of a benzoic acid scaffold as potent phosphodiesterase-4 (PDE4) inhibitors for the inhaled treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease. bohrium.com By optimizing the structure of the benzoic acid moiety, researchers were able to identify compounds with high inhibitory potency in both cell-free and cell-based assays. bohrium.com

Preclinical Assessment of Lead Candidates Derived from this compound

The preclinical evaluation of derivatives from the this compound scaffold begins with comprehensive in vitro studies to determine their efficacy and selectivity. In the context of antibiotic development, this primarily involves determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.

For example, hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid have been systematically tested against both Gram-positive and Gram-negative bacteria. The MIC values, which represent the lowest concentration of a compound that inhibits visible bacterial growth, are a key measure of in vitro efficacy. As shown in the table in section 7.1, substitutions on the hydrazone moiety significantly impact the antibacterial potency. Fluoro-substituted compounds showed enhanced activity against B. subtilis and A. baumannii with MIC values as low as 6.25 μg/mL, while a bischloro derivative exhibited potent activity against S. aureus and MRSA with MICs of 0.78 μg/mL. nih.gov

In cancer research, in vitro efficacy is often assessed by cytotoxicity assays using various cancer cell lines. For the 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, the MTT assay is employed to measure the reduction in cell viability after treatment. These studies have identified hydrazone derivatives as being particularly effective against melanoma and prostate cancer cell lines. researchgate.net Importantly, selectivity is also evaluated by testing the compounds against normal cell lines, such as human foreskin fibroblasts, to ensure that the cytotoxic effects are specific to cancer cells. researchgate.net

Following promising in vitro results, lead candidates are advanced to in vivo models to establish proof-of-concept and evaluate their efficacy in a living organism. While specific in vivo studies on this compound derivatives are not extensively reported in the provided context, related benzoic acid derivatives have been successfully tested in animal models.

Prodrug Strategies and Delivery System Enhancements for this compound Derivatives

To improve the pharmacokinetic and pharmacodynamic properties of promising this compound derivatives, researchers can employ prodrug strategies and advanced drug delivery systems. A prodrug is an inactive or less active form of a drug that is converted into the active form in the body. This approach can be used to enhance properties such as solubility, permeability, and stability.

For carboxylic acid-containing compounds like this compound, a common prodrug strategy is the formation of esters. Ester prodrugs can mask the polar carboxylic acid group, thereby increasing lipophilicity and enhancing absorption across biological membranes. nih.gov These esters are designed to be hydrolyzed by esterases in the plasma or target tissues, releasing the active benzoic acid derivative. nih.gov The rate of hydrolysis can be tuned by modifying the alcohol moiety of the ester. nih.gov

In the context of cancer therapy, a more targeted approach involves antibody-directed enzyme prodrug therapy (ADEPT). In this strategy, a non-toxic prodrug is administered and is specifically activated at the tumor site by an enzyme that has been conjugated to a tumor-targeting antibody. ktu.edu For example, fluorinated benzoic acid derivatives have been designed as prodrugs that can be activated by the bacterial enzyme carboxypeptidase G2, which is delivered to the tumor via a monoclonal antibody. ktu.edu

Nanoparticle-based drug delivery systems offer another avenue for enhancing the therapeutic efficacy of these compounds. Encapsulating the drug in nanoparticles can improve its solubility, protect it from degradation, and allow for targeted delivery to the site of action, thereby reducing off-target side effects.

Future Research Directions and Therapeutic Potential of 3 2,4 Difluorophenyl Benzoic Acid in Chemical Biology and Medicinal Chemistry

Advancements in Synthetic Methodologies for Novel Analogues

The generation of diverse analogues of 3-(2,4-difluorophenyl)benzoic acid is fundamental to exploring its structure-activity relationship (SAR). Future efforts will focus on developing more efficient, scalable, and environmentally benign synthetic strategies.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, remain a cornerstone for biaryl synthesis. nih.gov This reaction typically involves the coupling of an aryl halide with an organoborane reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com Future advancements will likely focus on overcoming the limitations of traditional methods, such as the need for pre-functionalized starting materials and harsh reaction conditions. rsc.orgsemanticscholar.org

A promising approach involves using carboxylic acids as double aryl group donors. rsc.orgrsc.org This strategy involves a sequence of decarbonylative reactions to first generate an aryl boronic acid from one molecule of a carboxylic acid, which then couples with a second carboxylic acid molecule to form the biaryl product. rsc.org This method is advantageous as it utilizes readily available and inexpensive carboxylic acids as the primary precursors. rsc.org Other innovative strategies include ligand-free Suzuki reactions in aqueous media, which simplifies the process and reduces environmental impact. nih.gov

The table below compares traditional and emerging synthetic strategies applicable to the synthesis of this compound analogues.

| Methodology | Description | Advantages | Challenges | References |

| Traditional Suzuki-Miyaura Coupling | Coupling of an aryl halide (e.g., a bromobenzoic acid derivative) with an arylboronic acid (e.g., 2,4-difluorophenylboronic acid) using a Pd catalyst. | High functional group tolerance; well-established and versatile. | Requires pre-synthesis of organoboron reagents; potential for metal contamination. | nih.govlibretexts.orgyoutube.com |

| Decarbonylative Coupling | Utilizes two different carboxylic acids as coupling partners through sequential decarbonylation and borylation steps. | Uses inexpensive and abundant starting materials; avoids separate synthesis of boronic acids. | May require multiple steps; optimization of one-pot procedures is ongoing. | rsc.orgrsc.org |

| Ligand-Free Aqueous Phase Coupling | Palladium-catalyzed Suzuki reaction performed in a water-based solvent system without the need for complex phosphine (B1218219) ligands. | Environmentally friendly ("green chemistry"); simplified reaction setup and purification. | Substrate scope may be limited; requires careful control of pH and temperature. | nih.gov |

| Protected Aryl Diazonium Ion Coupling | Employs a triazabutadiene-protected aryl diazonium ion as a coupling partner, which can be deprotected under mild acidic conditions post-coupling. | Allows for late-stage functionalization; compatible with acid-sensitive functional groups. | Protecting group synthesis adds steps; stability of intermediates can be a concern. | nih.gov |

Future synthetic work will aim to expand the accessible chemical space by incorporating diverse heterocyclic systems and functional groups onto the this compound scaffold to generate novel analogues for biological screening. researchgate.net

Comprehensive Target Validation and Polypharmacology Investigations

Identifying the specific biological targets of this compound and its derivatives is crucial for understanding their mechanism of action and therapeutic potential. Initial research into related biaryl carboxylic acids has revealed activity against a range of targets. For instance, different derivatives have shown inhibitory potential against urate transporter 1 (URAT1) for gout, very late antigen-4 (VLA-4) for inflammation, and aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in cancer drug resistance. nih.govnih.govmdpi.com

Future research must move beyond single-target screening to embrace a polypharmacological approach. Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple signaling pathways. tandfonline.comnih.gov Compounds that can modulate several relevant targets simultaneously may offer superior efficacy and a lower likelihood of resistance development.

Systematic screening of this compound analogues against large panels of kinases, G-protein coupled receptors (GPCRs), and other enzyme families will be essential. This can reveal unexpected activities and provide a more complete picture of a compound's biological footprint. For example, biaryl compounds have been developed as inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. acs.org Investigating whether analogues of this compound possess similar activity could open new therapeutic avenues.

| Potential Target Class | Example Target | Therapeutic Area | Rationale for Investigation | References |

| Transporters | URAT1 | Gout | Benzoic acid derivatives are known to interact with transporters; URAT1 is a validated target. | mdpi.com |

| Adhesion Molecules | VLA-4 | Inflammation, Autoimmune Disease | Benzoic acid derivatives have been successfully developed as potent VLA-4 antagonists. | nih.gov |

| Enzymes (Reductases) | AKR1C3 | Oncology | Biaryl inhibitors of AKR1C3 can reverse chemotherapy resistance. | nih.gov |

| Immune Checkpoints | PD-1/PD-L1 | Oncology | Biaryl structures are capable of inhibiting this protein-protein interaction, activating an anti-tumor immune response. | acs.org |

| Kinases | Multiple | Oncology, Inflammation | The biaryl scaffold is common in kinase inhibitors, but achieving selectivity is a key challenge. | nih.govtandfonline.com |

Integration of Artificial Intelligence and Machine Learning in Drug Design Efforts

The vast chemical space and the complexity of biological systems present significant challenges to traditional drug discovery. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate and rationalize the design of novel therapeutics. morressier.com

For the this compound scaffold, AI/ML can be applied in several key areas:

Virtual Screening and Hit Identification: AI models can screen massive virtual libraries of compounds to identify those most likely to be active against a specific target, saving time and resources compared to high-throughput screening. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish mathematical relationships between the chemical structure of a compound and its biological activity. mdpi.com By developing robust QSAR models for analogues of this compound, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates. mdpi.comresearchgate.net

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. researchgate.net This allows for the early deselection of compounds with unfavorable pharmacokinetic profiles, reducing late-stage attrition. mdpi.commdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch, optimized for desired properties such as high potency against a target and good selectivity. morressier.com

A typical in silico workflow would involve building a classification-based QSAR model from existing data on biaryl carboxylic acids, using this model to screen virtual libraries for potential hits, performing molecular docking to predict binding modes, and then using molecular dynamics simulations to assess the stability of the ligand-protein complex. nih.govmdpi.com This computational cascade significantly refines the set of molecules that need to be synthesized and tested in the lab.

Addressing Challenges in Resistance Development and Off-Target Effects

Two of the most significant hurdles in drug development are the emergence of drug resistance and toxicity arising from off-target effects. Future research on this compound must proactively address these challenges.

Resistance Development: Resistance to therapeutic agents can occur through various mechanisms, including mutations in the target protein that prevent drug binding or the upregulation of drug efflux pumps that remove the compound from the cell. nih.gov For biaryl-containing inhibitors, resistance has been linked to specific target gene mutations and the overexpression of membrane transporters. nih.govnih.gov Strategies to overcome resistance include:

Developing Covalent Inhibitors: Designing molecules that form a permanent covalent bond with their target can be effective against mutations that weaken non-covalent binding. tandfonline.com

Targeting Allosteric Sites: Allosteric inhibitors bind to a site on the target protein distinct from the active site. These sites are often less conserved, potentially leading to higher selectivity and activity against resistant mutants. nih.govacs.org

Combination Therapy: Co-administering an inhibitor with an agent that blocks resistance mechanisms (e.g., an efflux pump inhibitor) can restore efficacy. nih.gov

Off-Target Effects: The structural similarity between the active sites of related proteins, such as within the human kinome, often leads to promiscuous binding of small molecule inhibitors, causing off-target effects. nih.govtandfonline.com Improving selectivity is paramount. Key strategies include:

Structure-Based Design: Exploiting subtle, non-conserved differences in the active sites of the intended target versus off-targets to design highly specific inhibitors. morressier.com

Targeting Unique Conformations: Designing inhibitors that bind only to a specific activation state or conformation of the target protein. nih.gov

Substrate-Based Inhibition: Creating inhibitors that target the less-conserved substrate-binding site of an enzyme rather than the highly conserved ATP-binding pocket (in the case of kinases). rsc.org

Translational Research Pathways from Bench to Clinical Applications

The ultimate goal of medicinal chemistry research is to translate a promising laboratory compound into a clinically effective medicine. The pathway from the bench to the clinic is a multi-stage process that requires rigorous preclinical evaluation. researchgate.netmdpi.com

For a candidate analogue of this compound, the preclinical development path would involve several critical steps:

Pharmacokinetic (PK) and ADME Studies: A thorough characterization of how the drug is absorbed, distributed, metabolized, and excreted is essential. Benzoic acid and its derivatives can have complex, dose-dependent pharmacokinetics. nih.govresearchgate.net Formulation strategies, such as the use of prodrugs or specialized delivery systems like microemulsions, may be needed to improve oral bioavailability and metabolic stability. mdpi.com

In Vivo Efficacy Models: The therapeutic effect of a drug candidate must be demonstrated in relevant animal models of the target disease (e.g., a tumor xenograft model for a cancer drug or an inflammatory model for an anti-inflammatory agent). acs.orgresearchgate.net These studies help establish proof-of-concept and determine effective dose ranges.

Biomarker Identification: Identifying and validating biomarkers is crucial for monitoring therapeutic response in clinical trials. nih.gov A biomarker could be a downstream protein whose phosphorylation is affected by the drug, or a secreted protein whose levels in the blood correlate with target engagement and clinical outcome. nih.gov For example, studies on other kinase inhibitors have used levels of phosphorylated ERK or ST6GAL1 as potential biomarkers of efficacy. nih.gov

Successful navigation of these preclinical stages provides the necessary data to file an Investigational New Drug (IND) application and initiate Phase 0 or Phase 1 clinical trials in humans, marking the critical transition from a drug candidate to a potential new medicine. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。